

High-Resolution Mass Spectrometry Analysis of Nanangenine C: An Application Note and Protocol

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Compound of Interest					
Compound Name:	Nanangenine C				
Cat. No.:	B10823498	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine C is a member of the nanangenine family, a group of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis.[1] Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities, making them of significant interest in drug discovery and development. High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization and quantification of such novel natural products. This application note provides a detailed protocol for the analysis of **Nanangenine C** using HRMS, offering researchers a comprehensive guide for accurate mass determination and structural elucidation.

The precise mass measurement capabilities of HRMS, often with sub-ppm accuracy, allow for the confident determination of elemental compositions, a critical step in the identification of unknown compounds.[2] This protocol is designed for use with modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, coupled with a suitable chromatographic separation method.

Experimental Protocols Sample Preparation



Purity of the sample is crucial for accurate HRMS analysis. It is recommended to ensure the purity of the isolated **Nanangenine C** using techniques like NMR or a preliminary low-resolution MS analysis.

Materials:

- Nanangenine C, solid form (>95% purity)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (LC-MS grade)
- 0.22 μm syringe filters
- Autosampler vials

Protocol:

- Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Nanangenine C and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile in a clean glass vial.
- Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, take 10 µL of the 1 mg/mL stock solution and add it to 990 µL of a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Filtration: Filter the working solution through a 0.22 μm syringe filter into an autosampler vial to remove any particulate matter.
- Positive Ionization Modifier: For analysis in positive ion mode, the addition of 0.1% formic
 acid to the final solution is recommended to promote the formation of protonated molecules
 ([M+H]+).[3]

High-Resolution Mass Spectrometry



The following parameters are provided as a general guideline and may need to be optimized based on the specific instrument and experimental goals.

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.
- Ion Source: Electrospray Ionization (ESI).
- Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable reversed-phase column (e.g., C18).

Table 1: Suggested HRMS Instrument Parameters

Parameter	Recommended Setting		
Ionization Mode	Positive Electrospray Ionization (ESI+)		
Capillary Voltage	3.5 - 4.5 kV		
Cone Voltage	20 - 40 V		
Source Temperature	120 - 150 °C		
Desolvation Gas	Nitrogen		
Desolvation Temperature	350 - 450 °C		
Desolvation Gas Flow	600 - 800 L/hr		
Mass Range	m/z 100 - 1000		
Acquisition Mode	Full Scan MS		
Resolution	> 10,000 FWHM		
Collision Energy (for MS/MS)	Ramped (e.g., 10-40 eV) for fragmentation studies		

Data Presentation



High-resolution mass spectrometry of **Nanangenine C** is expected to yield precise mass measurements that allow for the determination of its elemental composition. Based on the analysis of the closely related Nanangenine B (C₂₁H₃₂O₆), we can anticipate a similar molecular formula for **Nanangenine C**.[4][5] The table below illustrates the expected quantitative data for a hypothetical **Nanangenine C** with a molecular formula of C₂₁H₃₀O₅.

Table 2: Theoretical and Measured Mass Data for Nanangenine C (Hypothetical)

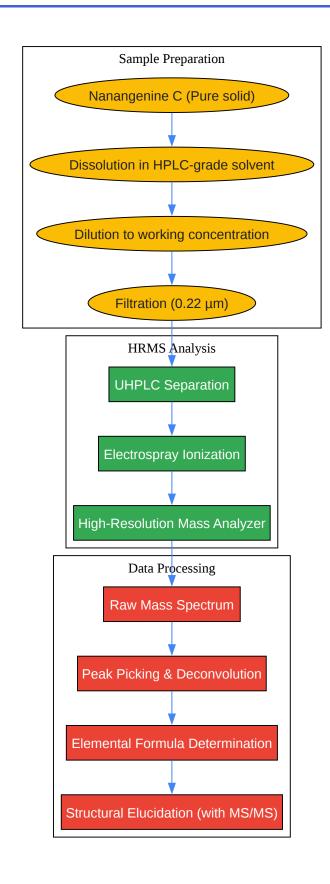
Ion Species	Molecular Formula	Theoretical m/z	Measured m/z	Mass Error (ppm)
[M+H] ⁺	C21H31O5 ⁺	363.2166	363.2168	0.55
[M+Na]+	C21H30O5Na+	385.1985	385.1987	0.52

Note: The data presented in this table is hypothetical and serves as an example. Actual measured m/z values and mass errors will be instrument-dependent.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for HRMS analysis and a hypothetical signaling pathway that could be investigated in relation to the biological activity of **Nanangenine C**.

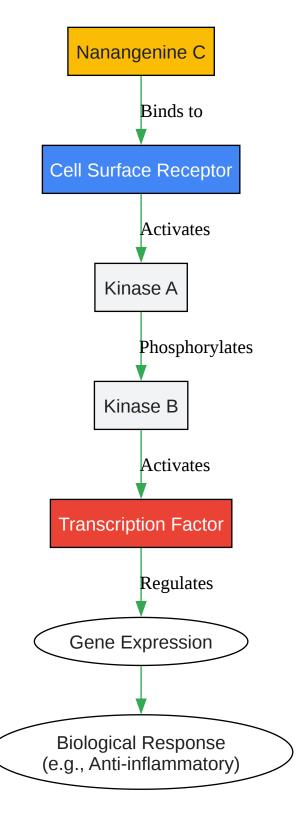




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Caption: Experimental workflow for the HRMS analysis of Nanangenine C.





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Caption: Hypothetical signaling pathway modulated by Nanangenine C.



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